molecular formula C13H20N2O2 B12775374 alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) CAS No. 88384-37-6

alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)

Cat. No.: B12775374
CAS No.: 88384-37-6
M. Wt: 236.31 g/mol
InChI Key: GSSZSMVRFYOTFX-UHFFFAOYSA-N
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Description

Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is a complex organic compound that features a carbamate ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) typically involves the reaction of p-methylbenzyl alcohol with a carbamoyl chloride derivative in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.

    Base: Common bases include triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

    Temperature: The reaction is usually carried out at low temperatures (0-5°C) to control the reaction rate and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbamate ester into primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various carbamate derivatives.

Scientific Research Applications

Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • Beta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
  • Gamma-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)
  • Delta-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester)

Uniqueness

Alpha-(2-(Dimethylamino)ethyl)-p-methylbenzyl alcohol carbamate (ester) is unique due to its specific structural configuration, which influences its reactivity and interaction with biological targets. Compared to its beta, gamma, and delta analogs, the alpha compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in research and development.

Properties

CAS No.

88384-37-6

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

[3-(dimethylamino)-1-(4-methylphenyl)propyl] carbamate

InChI

InChI=1S/C13H20N2O2/c1-10-4-6-11(7-5-10)12(17-13(14)16)8-9-15(2)3/h4-7,12H,8-9H2,1-3H3,(H2,14,16)

InChI Key

GSSZSMVRFYOTFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCN(C)C)OC(=O)N

Origin of Product

United States

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